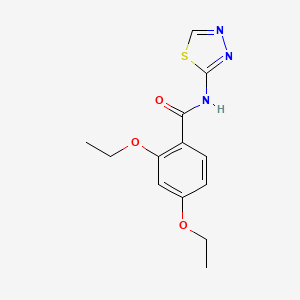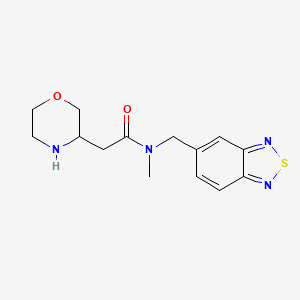![molecular formula C18H22N4OS B5350131 2-[(4-allyl-5-cyclopropyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-ethylphenyl)acetamide](/img/structure/B5350131.png)
2-[(4-allyl-5-cyclopropyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-ethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-allyl-5-cyclopropyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-ethylphenyl)acetamide is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-[(4-allyl-5-cyclopropyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-ethylphenyl)acetamide involves the inhibition of certain enzymes and signaling pathways. The compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It also inhibits the activity of histone deacetylase (HDAC), an enzyme involved in the regulation of gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include the reduction of inflammation and oxidative stress. The compound has been found to decrease the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It also increases the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
Advantages and Limitations for Lab Experiments
The advantages of using 2-[(4-allyl-5-cyclopropyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-ethylphenyl)acetamide in lab experiments include its potent antimicrobial, antifungal, and antitumor properties. It is also relatively easy to synthesize and purify. However, the compound has certain limitations such as its low solubility in aqueous solutions and its potential toxicity at high doses.
Future Directions
There are several future directions for the research on 2-[(4-allyl-5-cyclopropyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-ethylphenyl)acetamide. One potential direction is the investigation of its potential use as an anticonvulsant agent. Another direction is the exploration of its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, the compound could be further studied for its potential use in combination therapies with other drugs.
Conclusion:
In conclusion, this compound is a chemical compound with significant potential for therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have all been discussed in detail. Further research on this compound could lead to the development of new and effective treatments for various diseases.
Synthesis Methods
The synthesis of 2-[(4-allyl-5-cyclopropyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-ethylphenyl)acetamide involves the reaction of 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol with 2-ethylphenylacetyl chloride in the presence of a suitable base. The reaction is carried out in a solvent such as dichloromethane or chloroform, and the product is obtained through filtration and purification.
Scientific Research Applications
2-[(4-allyl-5-cyclopropyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-ethylphenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit antimicrobial, antifungal, and antitumor properties. The compound has also been investigated for its potential use as an anticonvulsant and anti-inflammatory agent.
properties
IUPAC Name |
2-[(5-cyclopropyl-4-prop-2-enyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4OS/c1-3-11-22-17(14-9-10-14)20-21-18(22)24-12-16(23)19-15-8-6-5-7-13(15)4-2/h3,5-8,14H,1,4,9-12H2,2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZHMLTNXAVUSSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=NN=C(N2CC=C)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1-{[2-(2,4-dimethoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-4-yl)ethanol](/img/structure/B5350052.png)

![8-chloro-2-[4-(trifluoromethyl)phenyl]-4H-[1]benzofuro[3,2-d][1,3]oxazin-4-one](/img/structure/B5350071.png)
![3-{[(3-chloro-4-methylphenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5350084.png)
![4-(4-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5350089.png)
![(3S*,4S*)-1-[2-(allyloxy)benzoyl]piperidine-3,4-diol](/img/structure/B5350100.png)
![7-acetyl-6-(2-chlorophenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5350106.png)
![N-(4-sec-butylphenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea](/img/structure/B5350111.png)

![1-(4-{4-[3-(2-methoxyphenyl)-2-propen-1-yl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5350119.png)
![6-(3-methyl-2-oxo-1-oxa-3,8-diazaspiro[4.6]undec-8-yl)-2-pyridinecarbonitrile](/img/structure/B5350129.png)
![1-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-methylpiperazine hydrochloride](/img/structure/B5350133.png)
![2-({[4-(4-methylbenzyl)-1-piperazinyl]acetyl}amino)benzamide](/img/structure/B5350142.png)
